4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1018128-04-5
VCID: VC4314189
InChI: InChI=1S/C14H11Cl2NO4S/c1-8-11(15)6-7-12(13(8)16)22(20,21)17-10-4-2-9(3-5-10)14(18)19/h2-7,17H,1H3,(H,18,19)
SMILES: CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.21

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

CAS No.: 1018128-04-5

Cat. No.: VC4314189

Molecular Formula: C14H11Cl2NO4S

Molecular Weight: 360.21

* For research use only. Not for human or veterinary use.

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid - 1018128-04-5

Specification

CAS No. 1018128-04-5
Molecular Formula C14H11Cl2NO4S
Molecular Weight 360.21
IUPAC Name 4-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid
Standard InChI InChI=1S/C14H11Cl2NO4S/c1-8-11(15)6-7-12(13(8)16)22(20,21)17-10-4-2-9(3-5-10)14(18)19/h2-7,17H,1H3,(H,18,19)
Standard InChI Key UTRHWYLSIOEKNE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Introduction

4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is a complex organic compound belonging to the sulfonamide class. It features a benzenesulfonamido group attached to a benzoic acid derivative, with two chlorine atoms and a methyl group on the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical development, due to its unique structural characteristics and potential biological activities.

Synthesis and Production

The synthesis of 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid typically involves multi-step chemical reactions. These processes often require optimized reaction conditions and catalysts to enhance yield and purity. Industrial settings utilize advanced techniques to ensure efficient production.

Anti-inflammatory and Other Biological Activities

While specific data on 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is limited, related sulfonamides have shown anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways. Further research is needed to fully explore its biological activities.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acidSimilar sulfonamide structureDifferent positioning of substituents on benzene
3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acidSulfonamide group attached to a different position on benzoic acidExhibits antibacterial activity through enzyme inhibition
4-AminobenzenesulfonamideContains an amino group instead of a sulfonamideDifferent functional group leading to varied activity

Research Findings and Future Directions

Research on 4-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is ongoing, with a focus on its potential applications in medicine and industry. Its unique structure suggests it could be used as a building block in the synthesis of more complex molecules or as an intermediate in the production of specialty chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator